

3-Methylbenzonitrile structural formula and isomers

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Compound of Interest

Compound Name: 3-Methylbenzonitrile

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An In-depth Technical Guide on **3-Methylbenzonitrile**: Structural Formula and Isomers

Introduction

3-Methylbenzonitrile, also known as m-tolunitrile, is an aromatic organic compound with the chemical formula C_8H_7N .^{[1][2][3][4]} It consists of a benzene ring substituted with a methyl ($-CH_3$) group and a nitrile ($-C\equiv N$) group at the meta position.^[1] This compound and its isomers, 2-methylbenzonitrile (o-tolunitrile) and 4-methylbenzonitrile (p-tolunitrile), are of significant interest in organic synthesis, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, dyes, and other fine chemicals.^{[1][5][6]} The positioning of the methyl and nitrile groups on the aromatic ring significantly influences the physicochemical properties and reactivity of each isomer.^{[5][7]} This guide provides a comprehensive overview of the structural formulas, comparative physicochemical properties, and standard experimental protocols for the synthesis and characterization of these important isomers.

Structural Formula and Isomers

The molecular formula C_8H_7N corresponds to three primary positional isomers of methylbenzonitrile, which differ in the relative positions of the methyl and cyano groups on the benzene ring.^[5] These are the ortho (1,2), meta (1,3), and para (1,4) isomers.

Methylbenzonitrile Isomers (C₈H₇N)2-Methylbenzonitrile
(o-tolunitrile)3-Methylbenzonitrile
(m-tolunitrile)4-Methylbenzonitrile
(p-tolunitrile)[Click to download full resolution via product page](#)

Caption: Structural formulas of the ortho, meta, and para isomers of methylbenzonitrile.

Physicochemical Properties

The structural differences among the methylbenzonitrile isomers lead to distinct physical and chemical properties. These properties are critical for their separation, purification, and application in various synthetic pathways. The quantitative data for each isomer are summarized below for easy comparison.

Property	2-Methylbenzonitrile (ortho)	3-Methylbenzonitrile (meta)	4-Methylbenzonitrile (para)
CAS Number	529-19-1[8][9]	620-22-4[1][2][3][4][5]	104-85-8[5][10]
Molecular Formula	C ₈ H ₇ N[8][11]	C ₈ H ₇ N[1][2][3][4][12]	C ₈ H ₇ N[13]
Molecular Weight	117.15 g/mol [8][11]	117.15 g/mol [2][3][5][12]	117.15 g/mol [13]
Appearance	Colorless to pale yellow liquid[14]	Colorless to pale yellow liquid[1]	Greasy-looking solid[15]
Melting Point	-13 °C to -12 °C[9][11]	-23 °C[12][16][17][18]	26-29 °C[10][13][15]
Boiling Point	205 °C[9][11]	213 °C to 218 °C[5][10][17]	217-218 °C[10][13]
Density	0.99 g/mL[11]	0.976 - 0.987 g/mL[12][16][17]	0.981 g/mL[13]
Refractive Index	1.5279[11]	1.5240 - 1.525[12][16]	n/a
Solubility in Water	Poor/Limited[8][14]	Poorly soluble[1]	Less soluble than ortho/meta isomers[5]
Solubility in Organic Solvents	Soluble in ethanol, methanol, acetone[14]	Soluble in ethanol, methanol, acetonitrile[1]	Higher solubility in non-polar solvents[5]

Experimental Protocols

The synthesis and characterization of methylbenzonitrile isomers are standard procedures in organic chemistry. Below are detailed methodologies for their preparation and analysis.

Synthesis Protocol: Nucleophilic Aromatic Substitution

A common method for synthesizing methylbenzonitriles is through the nucleophilic substitution of the corresponding methyl-substituted bromobenzene or chlorobenzene with a cyanide salt, often catalyzed by a transition metal complex.

Objective: To synthesize **3-Methylbenzonitrile** from 3-Bromotoluene.

Materials:

- 3-Bromotoluene
- Copper(I) cyanide (CuCN)
- N,N-Dimethylformamide (DMF) or similar high-boiling polar aprotic solvent
- Inert gas (Nitrogen or Argon)
- Standard reflux apparatus with condenser and heating mantle
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere.
- To the flask, add 3-bromotoluene and copper(I) cyanide.
- Add anhydrous DMF as the solvent.
- Heat the reaction mixture to reflux (typically 140-160 °C) and maintain for several hours (e.g., 4-8 hours).
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

- Extract the product into an organic solvent such as diethyl ether or dichloromethane.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by vacuum distillation to obtain pure **3-methylbenzonitrile**.

Characterization Protocol: Isomer Differentiation

Differentiating between the closely related isomers requires a combination of chromatographic and spectroscopic techniques.[\[19\]](#)

Objective: To separate and identify the components of a mixed sample of methylbenzonitrile isomers.

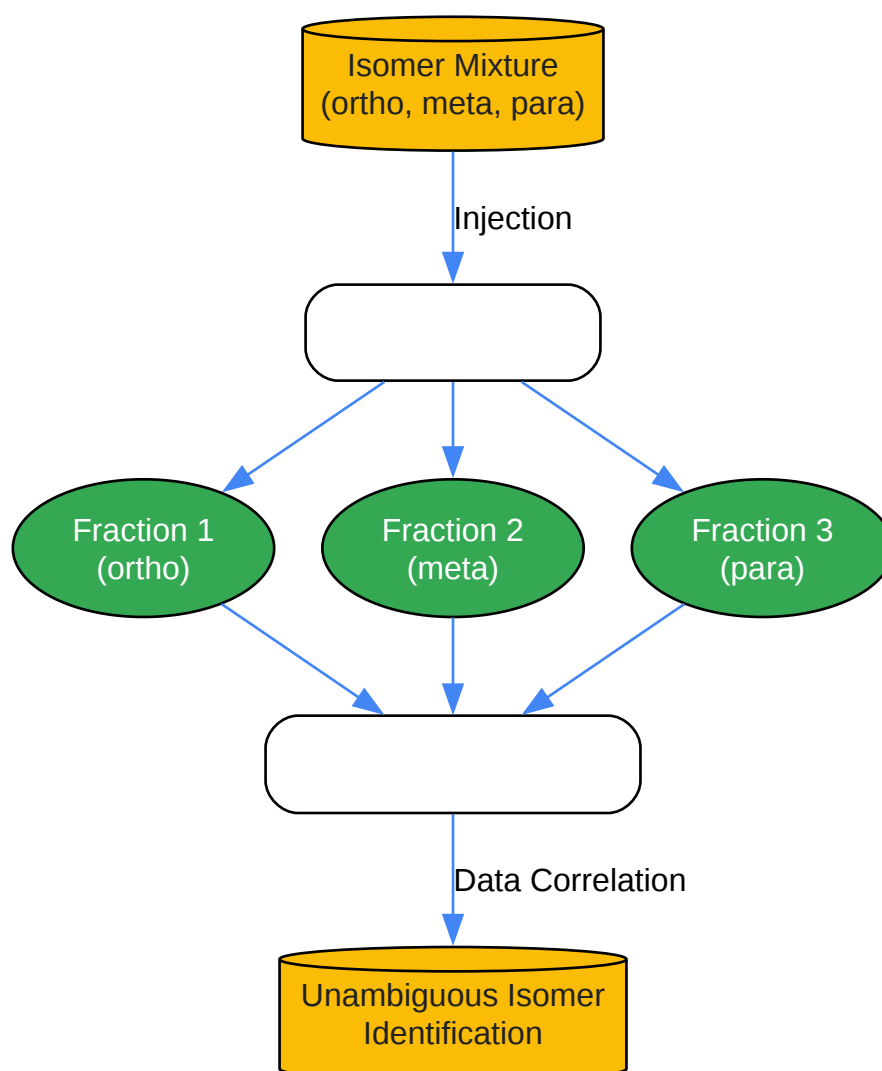
1. High-Performance Liquid Chromatography (HPLC)[\[19\]](#)

- Objective: To separate the isomers for quantification.[\[19\]](#)
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).[\[19\]](#)
- Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.[\[19\]](#)
- Detection: UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
- Expected Outcome: Each isomer will have a distinct retention time, allowing for their separation and quantification.

2. Spectroscopic Analysis

- Infrared (IR) Spectroscopy: The $\text{C}\equiv\text{N}$ stretch will appear around $2220\text{--}2240\text{ cm}^{-1}$. The C-H out-of-plane bending patterns in the $680\text{--}900\text{ cm}^{-1}$ region can help distinguish between ortho, meta, and para substitution patterns.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H NMR): The aromatic region (typically 7.0-7.8 ppm) will show different splitting patterns for each isomer due to the different symmetry and coupling between aromatic protons. The methyl group will appear as a singlet around 2.3-2.5 ppm.
- Mass Spectrometry (MS): All isomers will show the same molecular ion peak corresponding to their molecular weight ($m/z = 117$).^[20] However, the fragmentation patterns, while potentially similar, may show subtle differences that can aid in identification when combined with other data.^[19]



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Caption: Experimental workflow for the separation and characterization of methylbenzonitrile isomers.

Conclusion

3-Methylbenzonitrile and its ortho and para isomers are fundamental building blocks in organic chemistry. While sharing the same molecular formula, their distinct structural arrangements result in different physicochemical properties that are crucial for their respective applications.[5] The ability to synthesize these compounds selectively and characterize them accurately using modern analytical techniques is essential for their use in research and development, particularly in the pharmaceutical and agrochemical industries.[6][19] The data and protocols presented in this guide offer a valuable resource for scientists and researchers working with these versatile chemical intermediates.

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